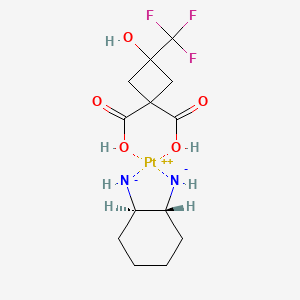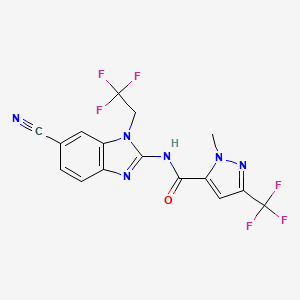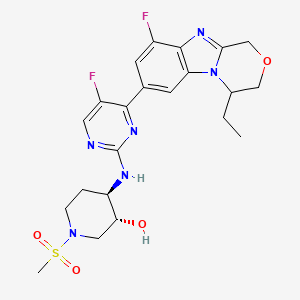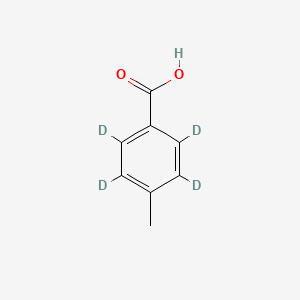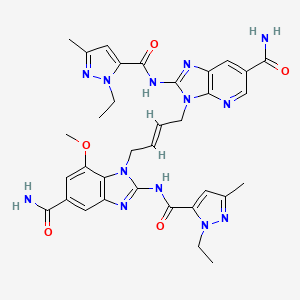
STING agonist-24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING agonist-24 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy and antiviral treatments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-24 typically involves the construction of a cyclic dinucleotide structure. One common method includes the use of lipid calcium phosphate nanoparticles to encapsulate the compound, enhancing its stability and delivery . The synthetic route may involve the following steps:
Formation of the cyclic dinucleotide core: This step involves the cyclization of nucleotide precursors under specific conditions.
Encapsulation in lipid nanoparticles: The cyclic dinucleotide is then encapsulated in lipid calcium phosphate nanoparticles to improve its delivery and stability.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves large-scale synthesis using automated reactors and purification techniques such as high-performance liquid chromatography (HPLC). The encapsulation process is also scaled up to ensure consistent quality and efficacy of the final product .
化学反应分析
Types of Reactions: STING agonist-24 primarily undergoes the following types of reactions:
Cyclization: Formation of the cyclic dinucleotide structure.
Encapsulation: Interaction with lipid nanoparticles for encapsulation.
Common Reagents and Conditions:
Cyclization Reagents: Nucleotide precursors, catalysts, and specific reaction conditions to promote cyclization.
Encapsulation Reagents: Lipid calcium phosphate, aqueous ammonium sulfate solution, and other stabilizing agents
Major Products:
Cyclic Dinucleotide: The primary product formed from the cyclization reaction.
Encapsulated this compound: The final product after encapsulation in lipid nanoparticles
科学研究应用
STING agonist-24 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the efficacy of existing treatments such as immune checkpoint inhibitors and radiation therapy by activating the STING pathway and promoting an anti-tumor immune response
Antiviral Treatments: Boosts the immune response against viral infections by stimulating the production of type I interferons and other cytokines.
Vaccine Adjuvants: Used as an adjuvant to enhance the immunogenicity of vaccines, particularly against SARS-related coronavirus infections.
Innate Immunity Research: Provides insights into the mechanisms of innate immunity and the role of the STING pathway in various diseases
作用机制
STING agonist-24 activates the STING pathway by binding to the STING protein, which is located on the endoplasmic reticulum. Upon binding, STING undergoes a conformational change and recruits the kinase TBK1. This leads to the phosphorylation and activation of the transcription factor IRF3, which then translocates to the nucleus and induces the expression of type I interferons and other cytokines. These cytokines play a crucial role in activating the immune response, including the activation of dendritic cells, macrophages, and cytotoxic T cells .
相似化合物的比较
Cyclic GMP-AMP (cGAMP): A naturally occurring STING agonist involved in the detection of cytosolic DNA.
diABZI: A synthetic STING agonist that enhances the cytotoxicity of T cells towards cancer cells.
Benzo[b]thiophene Derivatives: Potential STING agonists with varying degrees of activity.
属性
分子式 |
C34H37N13O5 |
|---|---|
分子量 |
707.7 g/mol |
IUPAC 名称 |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C34H37N13O5/c1-6-46-24(12-18(3)42-46)31(50)40-33-38-22-14-20(28(35)48)16-26(52-5)27(22)44(33)10-8-9-11-45-30-23(15-21(17-37-30)29(36)49)39-34(45)41-32(51)25-13-19(4)43-47(25)7-2/h8-9,12-17H,6-7,10-11H2,1-5H3,(H2,35,48)(H2,36,49)(H,38,40,50)(H,39,41,51)/b9-8+ |
InChI 键 |
ZOHTYPCNXBXHQI-CMDGGOBGSA-N |
手性 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
规范 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


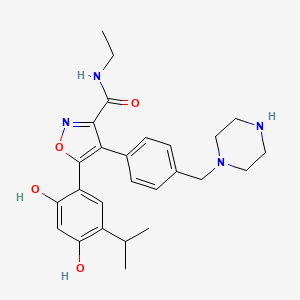
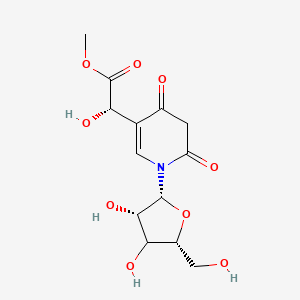

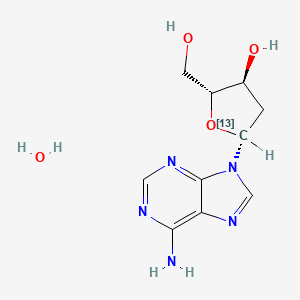
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
